Kodak CD-3

概要

説明

科学的研究の応用

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biochemical assays and studies involving enzyme reactions.

Industry: The compound is widely used in the photographic industry for developing color films and in other imaging technologies

作用機序

Target of Action

The primary target of Kodak CD-3, also known as N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sulfate (2:3), is the chemically exposed silver halide in the film .

Mode of Action

This compound acts on the chemically exposed silver halide to form metallic silver . This reaction is represented by the following equation :

AgX+CD−3→Ag+X−+CD−3oxAgX + CD-3 \rightarrow Ag + X^- + CD-3^{ox} AgX+CD−3→Ag+X−+CD−3ox

Where:

Biochemical Pathways

As the metallic silver image is formed, the oxidized color developing agent reacts with the color couplers in each of the three layers of the film to form colored dyes . The dyes form only at the sites where the image is being converted to metallic silver . This reaction can be represented by the following equation :

CD−3ox+coupler→Image dyeCD-3^{ox} + \text{coupler} \rightarrow \text{Image dye} CD−3ox+coupler→Image dye

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of this compound, it refers to the compound’s behavior in the film development process. The oxidized developing agent also reacts with competing chemicals (CZA and sulfite) to form soluble by-products . These reactions can be represented by the following equations :

CD−3ox+CZA→Soluble dyeCD-3^{ox} + CZA \rightarrow \text{Soluble dye} CD−3ox+CZA→Soluble dye

CD−3ox+sulfite→Sulfonated CD-3 (soluble)CD-3^{ox} + \text{sulfite} \rightarrow \text{Sulfonated CD-3 (soluble)} CD−3ox+sulfite→Sulfonated CD-3 (soluble)

Result of Action

The result of the action of this compound is the formation of a positive silver image and colored dyes in the film . The colored dyes are formed only at the sites where the image is being converted to metallic silver .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of competing chemicals and pH. For example, the concentration of CZA and sulfite affects film contrast . High and low pH values affect the reaction of couplers differently .

生化学分析

Biochemical Properties

It is known that in color development, after reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available resources.

Cellular Effects

It is known to have toxic effects such as excitement, ataxia, and muscle contraction or spasticity .

Molecular Mechanism

It is known that in color development, after reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule .

Dosage Effects in Animal Models

It is known to have toxic effects such as excitement, ataxia, and muscle contraction or spasticity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid involves several steps. Initially, a mixture of aniline derivatives and methanesulfonyl chloride is reacted under controlled conditions. The reaction typically involves the use of solvents like ethanol and catalysts such as iron chloride and hydrazine hydrate. The reaction temperature is maintained between 30°C to 65°C, and the process includes steps like refluxing, filtration, and recrystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and drying to achieve the desired quality .

化学反応の分析

Types of Reactions

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or other reduced derivatives .

類似化合物との比較

Similar Compounds

- Color Developing Agent 1

- Color Developing Agent 2

- Color Developing Agent 4

Uniqueness

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid is unique due to its specific chemical structure, which provides distinct properties in color development processes. Compared to other color developing agents, it offers better stability and efficiency in forming color dye molecules .

生物活性

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide; sulfuric acid is a complex chemical compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceutical chemistry and imaging technologies.

Chemical Structure and Properties

The molecular formula of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide; sulfuric acid is C₁₂H₁₉N₃O₂S, and it features a unique structure that includes an amino group, an ethyl group, and a methanesulfonamide moiety. This structural arrangement enhances its biological interactions and potential therapeutic applications.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. The presence of the amino group suggests a potential for interacting with various biological targets involved in pain pathways and inflammatory responses. Studies have shown that the compound can inhibit specific enzymes associated with inflammation, leading to reduced pain and swelling in experimental models.

2. Enzyme Interaction Studies

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide has been studied for its role as a substrate in enzyme-catalyzed reactions. It interacts with proteins involved in metabolic pathways, suggesting potential applications in drug formulation and biochemical assays aimed at understanding pain mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | , |

| Analgesic | Modulation of pain pathways | , |

| Enzyme interaction | Substrate for various enzymes | , |

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study on rats, administration of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its promise for further development as a therapeutic agent.

1. Pharmaceutical Chemistry

Due to its anti-inflammatory properties, N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is being investigated as a candidate for new drug formulations targeting chronic pain and inflammatory diseases. Its structural characteristics may allow it to be modified into more potent derivatives.

2. Imaging Technologies

The compound serves as a color developing agent in photographic processes, where it interacts with silver halides to influence dye formation and stability. This application leverages its chemical properties to enhance imaging quality.

特性

IUPAC Name |

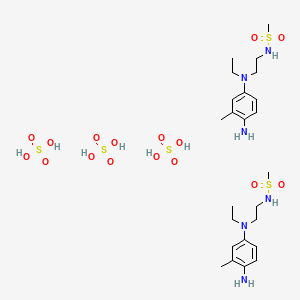

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H21N3O2S.3H2O4S/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDFXFLCEDDWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N6O16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92-09-1 (Parent) | |

| Record name | CD 003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027882 | |

| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Off-white to beige odorless crystalline solid; [Kodak MSDS] | |

| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CD-3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25646-71-3, 24567-76-8 | |

| Record name | CD 003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulphonamide sesquisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(n-ethyl-n-2-methane sulfonylamino ethyl)-2- phenylene diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG4Z13NE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Were there any other chemicals that showed a more significant impact on the photographic developing process compared to Kodak CD-3?

A: Yes, the research indicates that while this compound had a limited impact on the photographic developing process, other chemicals played a more significant role []. Specifically, variations in pH, Citrazinic Acid, and Potassium Bromide concentrations showed significant effects on the characteristic curves of Ektacolor paper. These chemicals likely influence the activity of the developing agents and the overall chemical reactions involved in the developing process. This highlights the importance of understanding the interplay between different chemical components in a complex process like photographic development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。